molecular formula C21H20Cl2N2O3 B2432353 N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,5-dichlorobenzamide CAS No. 921790-68-3

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,5-dichlorobenzamide

Cat. No.: B2432353
CAS No.: 921790-68-3
M. Wt: 419.3
InChI Key: PSRGWSQEHVSSPU-UHFFFAOYSA-N
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Description

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,5-dichlorobenzamide is a complex organic compound that belongs to the class of benzamides This compound is characterized by its unique structure, which includes a tetrahydrobenzo[b][1,4]oxazepine ring system fused with a dichlorobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,5-dichlorobenzamide typically involves a multi-step process:

    Formation of the Tetrahydrobenzo[b][1,4]oxazepine Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions. The starting materials often include an amine and a carbonyl compound, which undergo condensation to form the oxazepine ring.

    Introduction of the Allyl and Dimethyl Groups: The allyl and dimethyl groups are introduced through alkylation reactions. These reactions are typically carried out using alkyl halides in the presence of a strong base, such as sodium hydride or potassium tert-butoxide.

    Attachment of the Dichlorobenzamide Moiety: The final step involves the coupling of the tetrahydrobenzo[b][1,4]oxazepine intermediate with 2,5-dichlorobenzoyl chloride. This reaction is usually performed in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the oxazepine ring, converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed in substitution reactions, often in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the allyl group may yield epoxides, while reduction of the carbonyl group may produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,5-dichlorobenzamide is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biology and medicine, this compound has shown promise as a potential therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases where modulation of these targets is beneficial.

Industry

In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its reactivity and functional group diversity make it suitable for applications in polymer science, coatings, and adhesives.

Mechanism of Action

The mechanism of action of N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,5-dichlorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,4-dichlorobenzamide: Similar structure but with a different substitution pattern on the benzamide moiety.

    N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,5-difluorobenzamide: Similar structure but with fluorine atoms instead of chlorine.

Uniqueness

The uniqueness of N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,5-dichlorobenzamide lies in its specific substitution pattern and the presence of multiple functional groups

Properties

IUPAC Name

2,5-dichloro-N-(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-7-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20Cl2N2O3/c1-4-9-25-17-11-14(6-8-18(17)28-12-21(2,3)20(25)27)24-19(26)15-10-13(22)5-7-16(15)23/h4-8,10-11H,1,9,12H2,2-3H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSRGWSQEHVSSPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC2=C(C=C(C=C2)NC(=O)C3=C(C=CC(=C3)Cl)Cl)N(C1=O)CC=C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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